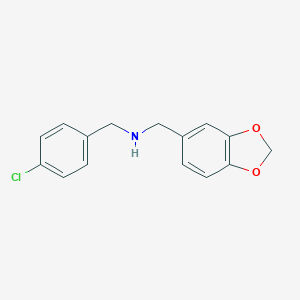

(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGAJKVDWGQAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366789 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423735-65-3 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Mediated Coupling in Polar Aprotic Solvents

- Starting Materials: 1,3-benzodioxole and 4-chlorobenzylamine.

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the benzodioxole.

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

-

- The benzodioxole is first treated with the base at room temperature to form the corresponding benzodioxol-5-ylmethyl anion.

- 4-chlorobenzylamine is then added, and the mixture is stirred at elevated temperature (typically 50–80 °C) to promote nucleophilic substitution.

- The reaction progress is monitored by thin-layer chromatography (TLC) or NMR.

- After completion, the mixture is quenched with aqueous ammonium chloride solution, extracted with ethyl acetate, dried over magnesium sulfate, filtered, and concentrated.

- The crude product is purified by silica gel column chromatography using ethyl acetate/hexanes mixtures.

Yields: Moderate to good yields (~60–80%) depending on reaction time and conditions.

This method is supported by analogous procedures in the synthesis of related benzodioxole derivatives, where NaH in THF or DMF is a common choice for deprotonation and coupling reactions.

Transition Metal-Catalyzed Deaminative Coupling

- Catalyst: Ruthenium complexes such as [(C6H6)(PCy3)(CO)RuH]+BF4− combined with ligands like 4-(1,1-dimethylethyl)-1,2-benzenediol.

- Reaction Conditions: Heating in chlorobenzene solvent at 130–140 °C for 16–20 hours.

- Mechanism: The catalyst facilitates dehydrogenative coupling of primary amines to form secondary amines without formation of tertiary amines.

-

- The catalyst and ligand are dissolved in chlorobenzene.

- 1,3-benzodioxol-5-ylmethylamine and 4-chlorobenzylamine are added.

- The mixture is stirred under inert atmosphere and heated.

- After reaction, the mixture is cooled, filtered through silica gel, and purified by column chromatography.

Advantages: High selectivity for secondary amines, operational simplicity, and avoidance of reactive reagents.

- Yields: High yields with minimal side products.

This catalytic method has been demonstrated effectively for coupling benzylamines and related amines, providing a clean and efficient route to secondary amines including (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine.

Carbodiimide-Mediated Coupling (Less Common)

- Reagents: N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl), 4-dimethylaminopyridine (DMAP).

- Solvent: Dichloromethane (DCM).

-

- Carboxylic acid derivatives of benzodioxole are activated by EDCI in the presence of DMAP.

- Amine coupling partners such as 4-chlorobenzylamine are added.

- The reaction is stirred at room temperature for extended periods (~18 hours).

- Workup involves washing with water, sodium bicarbonate solution, drying, and purification.

Application: More suited for amide bond formation but can be adapted for amine coupling in some cases.

- Yield: Variable, often moderate.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield | Notes |

|---|---|---|---|---|

| Base-mediated coupling | NaH or K2CO3, DMF/THF, elevated temp | Simple, accessible reagents | 60–80% | Common lab-scale synthesis |

| Transition metal-catalyzed coupling | Ru catalyst, ligand, chlorobenzene, 130–140 °C | High selectivity, operationally simple | High (80–95%) | Suitable for selective secondary amine formation |

| Carbodiimide-mediated coupling | EDCI·HCl, DMAP, DCM, room temp | Mild conditions | Moderate | Primarily for amide synthesis, adaptable |

Research Findings and Optimization Notes

- Ruthenium-catalyzed methods exhibit excellent selectivity for unsymmetric secondary amines, minimizing tertiary amine formation.

- Ligand choice critically affects catalyst activity; 4-(1,1-dimethylethyl)-1,2-benzenediol ligand offers superior performance.

- Reaction monitoring by NMR and GC-MS confirms steady product formation and minimal side products.

- Base-mediated coupling requires careful control of stoichiometry and temperature to avoid side reactions.

- Industrial scale-up involves continuous flow reactors and automated systems to optimize yield and purity, though details are proprietary.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzylamine derivatives.

Scientific Research Applications

Chemistry:

Catalysis: Used as a ligand in catalytic reactions.

Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.

Biological Probes: Used in the development of probes for studying biological systems.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in drug design.

Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.

Industry:

Materials Science: Used in the synthesis of polymers and other materials with specific properties.

Chemical Manufacturing: Intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets, while the chlorobenzylamine moiety can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

4-Chlorobenzyl vs. 4-Fluorobenzyl Derivatives

- (1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine hydrobromide (CAS 1609400-44-3) differs by replacing chlorine with fluorine. Fluorine’s electronegativity and smaller atomic radius may enhance metabolic stability and alter hydrogen-bonding interactions.

- VU0010010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) incorporates a 4-chlorobenzyl group but adds a thienopyridine carboxamide scaffold, showing the impact of hybrid heterocyclic systems on bioactivity .

4-Chlorobenzyl vs. 4-Methoxybenzyl Derivatives

- VU0152100 (3-amino-N-(4-methoxybenzyl)-5,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) replaces chlorine with a methoxy group, which increases electron density and may reduce herbicidal potency due to decreased electrophilicity .

- In herbicidal assays, 4-methoxybenzyl derivatives showed moderate activity against rape, but chlorine-containing analogs often exhibit stronger bioactivity due to enhanced lipophilicity .

Variations in the Benzodioxolylmethyl Substituent

N-(1,3-Benzodioxol-5-ylmethyl)carboxamides

- N-(1,3-Benzodioxol-5-ylmethyl)-4-methylbenzamide (CAS 40742-32-3) replaces the 4-chlorobenzylamine with a 4-methylbenzamide group.

- Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) demonstrates how dichlorination on the benzyl ring enhances steric bulk and may influence binding to enzymes like aldehyde dehydrogenase .

Heterocyclic Hybrids

- VU0152099 (3-amino-N-(1,3-benzodioxol-5-ylmethyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-b]pyridine-2-carboxamide) combines benzodioxole and thienopyridine moieties, illustrating how fused heterocycles can modulate pharmacokinetic properties .

Table 1: Herbicidal Activity of Selected Benzylamine Derivatives

- Key Insight : Chlorinated benzylamines generally exhibit stronger herbicidal activity than methoxy or unsubstituted analogs, likely due to enhanced membrane permeability and target-site interactions .

Structural and Physicochemical Properties

- Crystal Packing : Analogous compounds like N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine exhibit planar geometries stabilized by C–H⋯π interactions, suggesting that the target compound may adopt similar packing motifs .

Biological Activity

Introduction

(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, and anticancer properties, as well as the mechanisms through which it exerts these effects.

Structural Overview

The compound consists of two primary components:

- Benzodioxole moiety: Known for its antioxidant properties.

- Chlorobenzyl amine component: Exhibits antimicrobial activity.

This combination may result in synergistic effects that enhance its biological activity.

Antioxidant Activity

Benzodioxole derivatives, including this compound, have been shown to possess significant antioxidant properties. These compounds can mitigate oxidative stress by scavenging free radicals and reducing lipid peroxidation. The antioxidant activity is crucial in preventing cellular damage associated with various diseases.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial effects. The chlorinated aromatic amine structure is particularly effective against a range of pathogens. In vitro studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity

There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may target microtubules and tubulin proteins, common pathways for antitumor agents. The compound's ability to disrupt cell division could lead to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Disruption of microtubule formation leading to apoptosis |

Study on Antioxidant Properties

A study highlighted that benzodioxole derivatives exhibit strong antioxidant capabilities through their ability to donate electrons and neutralize reactive oxygen species (ROS). This property is essential in therapeutic contexts where oxidative stress plays a role in disease pathogenesis.

Investigation of Antimicrobial Effects

In a comparative analysis of various benzodioxole derivatives, this compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated potent antibacterial activity comparable to established antibiotics.

Research on Anticancer Mechanisms

Recent investigations into the anticancer effects of related compounds revealed that they induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial function. The structural characteristics of this compound may enhance its efficacy as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.